molecular formula C27H34BrN7O3 B12413117 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

Cat. No.: B12413117
M. Wt: 588.5 g/mol
InChI Key: UTSOLZWQDXJQRH-RYIWKTDQSA-N
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Description

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is a deuterated derivative of 6-Desacetyl-6-bromo-N-Boc Palbociclib. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation. This compound is often used in the study of cancer, particularly breast cancer, due to its role in inhibiting cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 involves multiple steps, starting from the appropriate brominated precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 involves inhibition of cyclin-dependent kinases CDK4 and CDK6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, the compound effectively halts cell proliferation, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications .

Properties

Molecular Formula

C27H34BrN7O3

Molecular Weight

588.5 g/mol

IUPAC Name

tert-butyl 4-[6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]-2,2,6,6-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C27H34BrN7O3/c1-17-20-16-30-25(32-23(20)35(24(36)22(17)28)18-7-5-6-8-18)31-21-10-9-19(15-29-21)33-11-13-34(14-12-33)26(37)38-27(2,3)4/h9-10,15-16,18H,5-8,11-14H2,1-4H3,(H,29,30,31,32)/i13D2,14D2

InChI Key

UTSOLZWQDXJQRH-RYIWKTDQSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)Br)C)[2H]

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br

Origin of Product

United States

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